molecular formula C22H26N2O3 B2514242 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 955709-44-1

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Cat. No.: B2514242
CAS No.: 955709-44-1
M. Wt: 366.461
InChI Key: BEISSZNBWPIIDM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroisoquinoline moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of the Methoxyphenyl Group: This step involves the use of 4-methoxyphenylboronic acid in a Suzuki coupling reaction with a suitable halide precursor.

    Acetamide Formation: The final step involves the acylation of the amine group with 2-methylpropanoyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(4-hydroxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]ethylamine.

    Substitution: 2-(4-substituted-phenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an antagonist or agonist at certain receptors, thereby altering neurotransmitter release and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]ethylamine: Similar structure but with an ethylamine group instead of an acetamide.

    2-(4-hydroxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, tetrahydroisoquinoline core, and acetamide linkage contribute to its versatility and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-10-17-6-7-19(13-18(17)14-24)23-21(25)12-16-4-8-20(27-3)9-5-16/h4-9,13,15H,10-12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEISSZNBWPIIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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